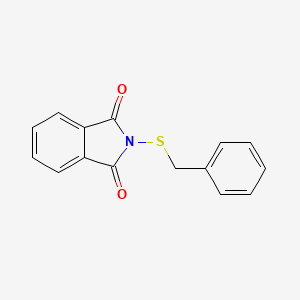

2-(Benzylthio)isoindoline-1,3-dione

Descripción general

Descripción

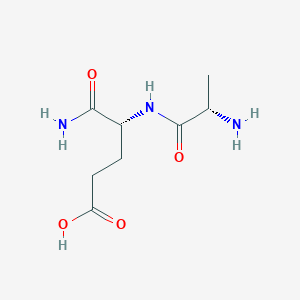

2-(Benzylthio)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-diones, which are characterized by a heterocyclic structure containing an isoindoline unit. This particular derivative contains a benzylthio substituent, which may influence its chemical reactivity and physical properties. Although the provided papers do not directly discuss 2-(Benzylthio)isoindoline-1,3-dione, they do provide insights into the synthesis, structure, and properties of related compounds, which can be extrapolated to understand the target molecule.

Synthesis Analysis

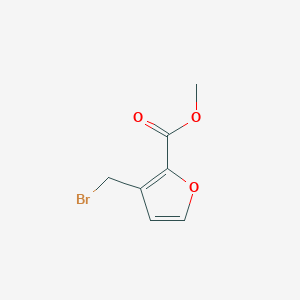

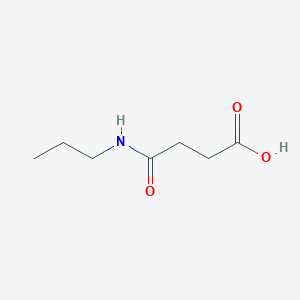

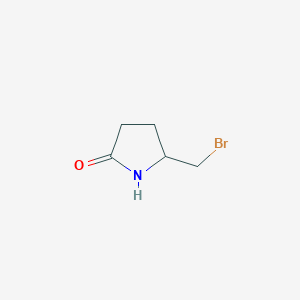

The synthesis of related isoindoline-1,3-diones involves multi-step reactions starting from various precursors. For instance, the synthesis of benzo[f]isoindole-4,9-diones involves the reaction of bromomethylated naphthalene derivatives with primary amines, followed by CAN-mediated oxidation . Another synthesis route for benzo[1,4]thiazino isoindolinones starts with a one-step reaction of substituted 2-aminobenzenethiols with bromo-substituted indene diones . These methods highlight the importance of nucleophilic substitution and cyclization reactions in constructing the isoindoline core. By analogy, the synthesis of 2-(Benzylthio)isoindoline-1,3-dione could involve similar strategies, starting with appropriate benzylthiol and isoindoline-1,3-dione precursors.

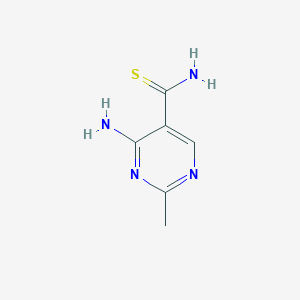

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is often confirmed using spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and sometimes X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds. For 2-(Benzylthio)isoindoline-1,3-dione, one would expect characteristic signals corresponding to the isoindoline ring system, as well as additional peaks or bands associated with the benzylthio substituent.

Chemical Reactions Analysis

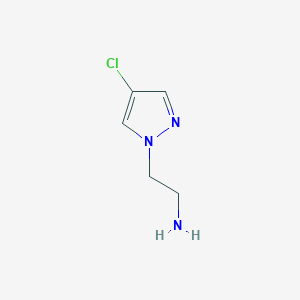

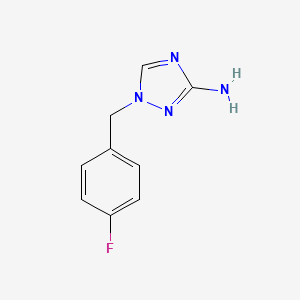

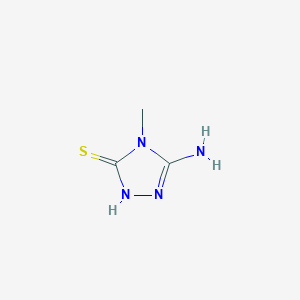

Isoindoline-1,3-diones can participate in various chemical reactions due to their reactive carbonyl groups and the potential for nucleophilic attack at the ring nitrogen. The papers describe reactions such as condensation with hydrazine hydrate to form triazolyl derivatives and reactions with amino resins as scavenger reagents . These reactions demonstrate the versatility of isoindoline-1,3-diones in forming new bonds and creating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-diones are influenced by their molecular structure. For example, the presence of electron-withdrawing groups can affect their solubility, melting points, and reactivity. The use of microwave technology has been shown to enhance the synthesis of related compounds, leading to high yields and potentially altering physical properties such as solubility . The bacteriostatic activity of some derivatives indicates potential biological properties that could be explored for pharmaceutical applications .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Synthesis

- N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .

- They have been used to design new molecules due to their wide range of applications .

- The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

-

Herbicides

-

Colorants and Dyes

-

Polymer Additives

-

Organic Synthesis

-

Photochromic Materials

-

Antipsychotic Agents

-

Treatment of Alzheimer’s Disease

-

Anticancer, Anti-Alzheimer, Antiangiogenic, Antitubercular Agents

-

Inhibitory Activity Against AChE and BACE1

-

Modulation of Dopamine Receptor D2

-

Green Synthesis Technique

-

Treatment of Parkinson’s Disease

-

Synthesis of New Drugs

- Substituted isoindolines are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules, which together display a wide array of biological activity .

- They have also proven to be important intermediates for the synthesis of new drugs with different applications .

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzylsulfanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAUPDRAKPXFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399488 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)isoindoline-1,3-dione | |

CAS RN |

14204-26-3 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylsulfanyl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.